Chroman 1

Overview

Description

This compound has garnered significant attention due to its ability to selectively inhibit ROCK2 over ROCK1, making it a valuable tool in various scientific research applications . Chroman 1 is known for its role in regulating the actin cytoskeleton, which is crucial for various cellular processes such as contraction, motility, and proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chroman 1 can be synthesized through a series of chemical reactions involving the cyclization of ortho-hydroxyphenyl-substituted para-quinone methides with benzofuran-2-one type active olefins. This process involves an oxa-Michael/1,6-conjugated addition reaction, which provides an efficient method for constructing functionalized chroman-spirobenzofuran-2-one scaffolds . The reaction typically yields high diastereoselectivity and excellent yields (up to 90%) under optimized conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves standard organic synthesis techniques. The process may include steps such as condensation reactions, cyclization, and purification using chromatography techniques. The scalability of these methods would depend on the availability of starting materials and the optimization of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Chroman 1 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding chromanone derivatives.

Reduction: Reduction reactions can convert chromanone derivatives back to chroman.

Substitution: Substitution reactions can introduce different functional groups into the chroman ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various chromanone derivatives, which exhibit diverse biological activities and can be further functionalized for specific applications .

Scientific Research Applications

Enhancing Stem Cell Viability

One of the most prominent applications of Chroman 1 is its role in improving the viability and functionality of human pluripotent stem cells (hPSCs). Research indicates that this compound, when used in combination with other compounds like Emricasan and trans-ISRIB, forms a cocktail known as CEPT, which significantly enhances cell survival rates during critical procedures such as passaging and cryopreservation.

- Case Study: CEPT Cocktail

In a series of experiments, researchers tested over 15,000 FDA-approved drugs and found that this compound was more effective than Y-27632, another common ROCK inhibitor, in promoting hPSC survival. The CEPT cocktail improved cell viability by blocking multiple stress pathways that typically compromise cell integrity during culture conditions .

Applications in Regenerative Medicine

This compound's ability to enhance stem cell survival has implications for regenerative medicine. By improving the quality of hPSCs, researchers can utilize these cells for various therapeutic applications, including tissue engineering and organoid formation.

- Cryopreservation Studies

The CEPT combination has shown remarkable results in increasing the survival rates of differentiated cells post-cryopreservation. For instance, cardiomyocyte survival improved by 36%, while motor neuron survival increased by 63% compared to traditional methods using DMSO .

Mechanistic Insights into Apoptosis

This compound also plays a crucial role in understanding apoptosis mechanisms within cells. Studies have demonstrated that its application reduces the number of apoptotic cells significantly when combined with other agents, highlighting its potential as a cytoprotective agent.

- Research Findings

A study indicated that the combination of this compound with Emricasan effectively reduced apoptosis in hPSCs under stress conditions, providing insights into how multi-target drug combinations can enhance cell fitness and survival .

Implications for Drug Development

The unique properties of this compound as a ROCK inhibitor open avenues for drug development targeting various diseases where cellular stress is a factor. Its selective inhibition profile suggests potential applications beyond stem cell research.

- PD-L1 Inhibition

Recent findings have identified this compound as a promising candidate for inhibiting the PD-1/PD-L1 interaction, which is crucial in cancer immunotherapy. This positions this compound as a versatile compound with applications extending into oncology .

Comparative Efficacy Table

The following table summarizes key findings related to the efficacy of this compound compared to other compounds:

| Compound | IC50 (ROCK1) | IC50 (ROCK2) | Cell Survival Improvement (%) | Application Area |

|---|---|---|---|---|

| This compound | 52 pM | 1 pM | ~25% | Stem Cell Culture |

| Y-27632 | 71 nM | 46 nM | Baseline | Stem Cell Culture |

| CEPT (this compound + Emricasan + Polyamines + trans-ISRIB) | N/A | N/A | Significant improvement | Cryopreservation and Differentiation |

Mechanism of Action

Chroman 1 exerts its effects by selectively inhibiting ROCK2, a kinase involved in the regulation of the actin cytoskeleton. By inhibiting ROCK2, this compound prevents the phosphorylation of myosin light chain kinase (MLC2) in vascular smooth muscle cells, leading to vasodilation . This mechanism is crucial for its potential therapeutic applications, particularly in cardiovascular research. This compound also exhibits inhibitory activity against other kinases, such as MRCK, although with lower potency .

Comparison with Similar Compounds

Chroman 1 is unique due to its high selectivity for ROCK2 over ROCK1 and other related kinases. Similar compounds include:

Y-27632: A well-known ROCK inhibitor with less selectivity between ROCK1 and ROCK2.

Fasudil: Another ROCK inhibitor used clinically for its vasodilatory effects but with broader kinase inhibition.

H-1152: A selective ROCK inhibitor with higher potency for ROCK1 compared to ROCK2.

This compound’s uniqueness lies in its greater than 2000-fold selectivity for ROCK2 over ROCK1, making it a valuable tool for studying ROCK2-specific pathways and applications .

Biological Activity

Chroman 1 is a highly potent and selective inhibitor of Rho-associated protein kinase 2 (ROCK2), a key regulator in various cellular processes including cytoskeletal dynamics, cell proliferation, and apoptosis. Its biological activity has garnered significant attention in research, particularly in the fields of stem cell biology and cancer therapy.

Chemical Profile

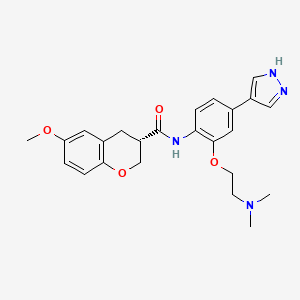

- Chemical Name : (3S)-N-[2-[2-(Dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-3,4-dihydro-6-methoxy-2H-1-benzopyran-3-carboxamide dihydrochloride

- Purity : ≥98%

- Molecular Weight : 398.87 g/mol

This compound exhibits remarkable selectivity for ROCK2 over other kinases. The following table summarizes its inhibitory potency against key kinases:

| Kinase | IC50 (nM) |

|---|---|

| ROCK2 | 0.001 |

| ROCK1 | 0.052 |

| MRCK | 150 |

| PKA | >20000 |

| AKT1 | >20000 |

This compound's >2000-fold selectivity for ROCK2 indicates its potential for minimizing off-target effects, making it a valuable tool in both basic research and therapeutic applications .

Stem Cell Survival

This compound has been shown to significantly enhance the survival of pluripotent stem cells (PSCs) when used in combination with other agents such as Emricasan, Polyamines, and Trans-ISRIB (collectively termed CEPT). In experimental setups, the CEPT combination led to:

- Cardiomyocyte survival : Increased by 36%

- Motor neuron survival : Improved by 63% compared to DMSO controls .

This enhancement in cell viability is critical for applications in regenerative medicine and cell therapy.

Anticancer Activity

In addition to its role in stem cell biology, this compound has demonstrated potential anticancer properties. Studies have indicated that it can induce apoptosis in various cancer cell lines, including MCF-7 breast cancer cells and A549 lung cancer cells. The mechanism appears to involve the inhibition of ROCK signaling pathways, which are often dysregulated in cancer .

Case Studies

-

Combination Therapy with Emricasan :

- A study explored the synergistic effects of this compound and Emricasan on hPSCs under stress conditions. The combination resulted in improved cell survival rates compared to either agent alone, suggesting a promising avenue for enhancing the viability of stem cells during laboratory manipulations .

- Cryopreservation Studies :

Properties

IUPAC Name |

(3S)-N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-6-methoxy-3,4-dihydro-2H-chromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O4/c1-28(2)8-9-31-23-12-16(19-13-25-26-14-19)4-6-21(23)27-24(29)18-10-17-11-20(30-3)5-7-22(17)32-15-18/h4-7,11-14,18H,8-10,15H2,1-3H3,(H,25,26)(H,27,29)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFMCPHQNWGXGE-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=C(C=CC(=C1)C2=CNN=C2)NC(=O)C3CC4=C(C=CC(=C4)OC)OC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCOC1=C(C=CC(=C1)C2=CNN=C2)NC(=O)[C@H]3CC4=C(C=CC(=C4)OC)OC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70735357 | |

| Record name | (3S)-N-{2-[2-(Dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl}-6-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1273579-40-0 | |

| Record name | (3S)-N-{2-[2-(Dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl}-6-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.